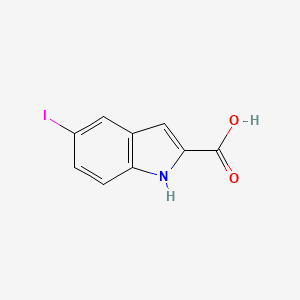

5-iodo-1H-indole-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-iodo-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 99066-64-5 . It has a molecular weight of 287.06 . It is a powder at room temperature .

Physical And Chemical Properties Analysis

5-iodo-1H-indole-2-carboxylic acid is a powder at room temperature . It has a melting point of 248-250 degrees .Aplicaciones Científicas De Investigación

Characterization in Polymer Chemistry

5-iodo-1H-indole-2-carboxylic acid has been characterized in the field of polymer chemistry. For instance, its trimer formed during electro-polymerization was studied using proton NMR spectroscopy to analyze its 1H spectrum. This study illustrates the compound's relevance in understanding polymer structures and behaviors (Mackintosh, Mount, & Reed, 1994).

Synthesis and Preparation

The compound has been central in synthetic chemistry, particularly in the preparation of its derivatives. A two-step procedure for preparing ethyl 5-iodo-1H-indole-2-carboxylate from ethyl 1H-indole-2-carboxylate has been described, highlighting its importance in chemical synthesis (Beshore & Dinsmore, 2003).

Corrosion Inhibition

In the context of materials science, indole-5-carboxylic acid, a related compound, has been studied for its inhibitory action against mild steel corrosion. This research suggests potential applications in corrosion prevention and materials protection (Quartarone, Bonaldo, & Tortato, 2006).

Biological Activity

Research on indole-2-carboxylic acid derivatives, closely related to 5-iodo-1H-indole-2-carboxylic acid, has shown significant interest in their biological activities. This includes studies on their antibacterial and antifungal properties, which could lead to new therapeutic applications (Raju et al., 2015).

Catalysis and Chemical Reactions

Ortho-iodo arylboronic acids, which include compounds like 5-iodo-1H-indole-2-carboxylic acid, have been used to catalyze direct amidation of carboxylic acids. This demonstrates their utility in facilitating complex chemical reactions (Gernigon, Al‐Zoubi, & Hall, 2012).

Antioxidant Potential

Novel indole-2-carboxylic acid analogues, which may include derivatives of 5-iodo-1H-indole-2-carboxylic acid, have been synthesized and evaluated for their antioxidant potential, indicating possible applications in health and medicine (Naik, Sharath, & Kumar, 2012).

Safety And Hazards

5-iodo-1H-indole-2-carboxylic acid has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . These hazard statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

5-iodo-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNFKMFTFFMIRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-iodo-1H-indole-2-carboxylic Acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2789365.png)

![N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2789367.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2789368.png)

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2789372.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2789373.png)

![1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2789377.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2789382.png)